molecular formula C9H8N2O2 B2444443 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione CAS No. 652976-28-8

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione

Cat. No.: B2444443
CAS No.: 652976-28-8
M. Wt: 176.175
InChI Key: MMRNZOSYBOQWME-UHFFFAOYSA-N
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Description

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione is a heterocyclic compound that features a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization under acidic or basic conditions . The reaction conditions often include refluxing in solvents such as methanol or ethanol, with catalysts like methanesulfonic acid (MsOH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction can produce fully or partially hydrogenated compounds .

Scientific Research Applications

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Properties

IUPAC Name

7,9-dihydro-6H-pyrido[2,3-b]azepine-5,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-7-3-4-8(13)11-9-6(7)2-1-5-10-9/h1-2,5H,3-4H2,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRNZOSYBOQWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C(C1=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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